![molecular formula C17H19N3O2S B3016455 2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 125661-24-7](/img/structure/B3016455.png)
2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4-yl group, which is a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .Scientific Research Applications
Antiproliferative Activity
- Pyrido[2,3-d]pyrimidin-5-one derivatives derived from this compound have demonstrated antiproliferative effects. One notable example is API-1 , which shows promise as an antiproliferative agent .
Antimicrobial Properties
- Compounds containing the pyrido[2,3-d]pyrimidinone core exhibit antimicrobial activity. Researchers have explored their potential as novel antimicrobial agents .
Anti-Inflammatory and Analgesic Effects
- Pyrido[2,3-d]pyrimidines have been investigated for their anti-inflammatory and analgesic properties. These compounds may offer therapeutic benefits in pain management and inflammation-related conditions .
Hypotensive Activity
- Some pyrido[2,3-d]pyrimidines display hypotensive effects. Understanding their mechanisms of action could lead to the development of novel antihypertensive drugs .
Tyrosine Kinase Inhibition
- Among pyrido[2,3-d]pyrimidin-7-one derivatives, TKI-28 stands out as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways, making them attractive targets for cancer therapy .
Cyclin-Dependent Kinase (CDK4) Inhibition
- Another pyrido[2,3-d]pyrimidin-7-one derivative acts as a CDK4 inhibitor . CDK4 regulates cell cycle progression, and inhibiting it could have implications for cancer treatment .
These applications highlight the diverse potential of 2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol in various scientific contexts. Researchers continue to explore its properties and applications, making it an exciting area of study . If you’d like more information or additional applications, feel free to ask!
properties
IUPAC Name |
2-[2-hydroxyethyl-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-18-16(20(7-9-21)8-10-22)14-11-15(23-17(14)19-12)13-5-3-2-4-6-13/h2-6,11,21-22H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDHXWNEGRHYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol |
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